molecular formula C7H10N2O3 B6252894 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 874196-87-9

2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B6252894
CAS No.: 874196-87-9
M. Wt: 170.17 g/mol
InChI Key: NKBUYSCVKLLOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the methoxymethyl group via alkylation reactions.
  • Carboxylation to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce various reduced imidazole compounds.

Scientific Research Applications

2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole-5-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    2-Methylimidazole: Similar imidazole core but lacks the carboxylic acid and methoxymethyl groups.

    2-(Hydroxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

Properties

CAS No.

874196-87-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(methoxymethyl)-3-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-9-5(7(10)11)3-8-6(9)4-12-2/h3H,4H2,1-2H3,(H,10,11)

InChI Key

NKBUYSCVKLLOQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC)C(=O)O

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.